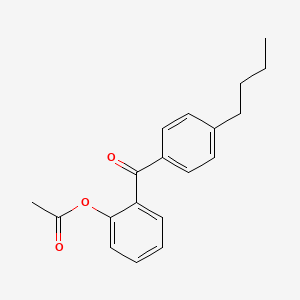

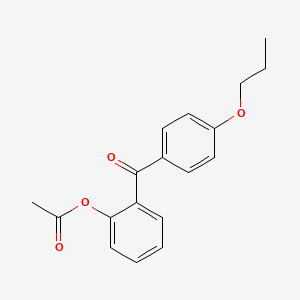

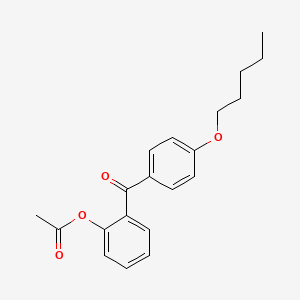

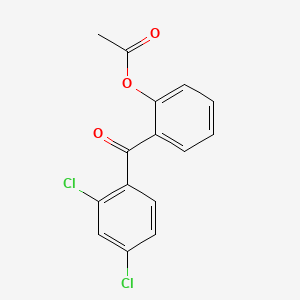

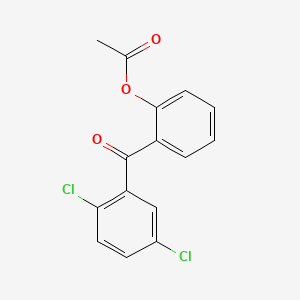

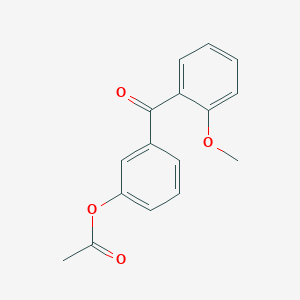

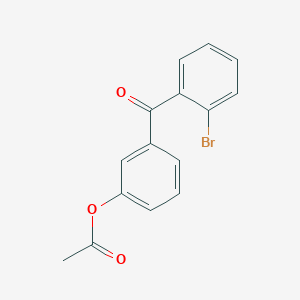

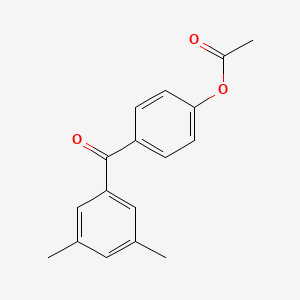

4-Acetoxy-3',5'-dimethylbenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 4-Acetoxy-3',5'-dimethylbenzophenone is not directly mentioned in the provided papers. However, the papers discuss related compounds and their biosynthesis, structural analysis, and detection methods, which can provide insights into the analysis of similar compounds. For instance, the biosynthesis of a cyclic tautomer of (3-methylmaleyl)acetone from 4-hydroxy-3,5-dimethylbenzoate by Pseudomonas sp. HH35 is reported, indicating the potential for microbial involvement in the transformation of related compounds . Additionally, the synthesis and structural elucidation of 4-(4'-acetoxybenzylidene)-2-methyl-5-oxazolone and its derivatives are described, which could suggest synthetic pathways and structural characteristics pertinent to 4-Acetoxy-3',5'-dimethylbenzophenone .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including bromination, methylation, and Suzuki coupling, as described for the synthesis of 4,4'-(9,9-dimethylfluorene-2,7-diyl)dibenzoic acid . These methods could potentially be adapted for the synthesis of 4-Acetoxy-3',5'-dimethylbenzophenone, considering the structural similarities. The synthesis of 4-(4'-acetoxybenzylidene)-2-methyl-5-oxazolone also provides a precedent for the formation of acetoxy-substituted aromatic compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using NMR spectroscopy and X-ray crystallography . These techniques are crucial for confirming the structure of synthesized compounds and could be applied to 4-Acetoxy-3',5'-dimethylbenzophenone to ascertain its molecular configuration and conformation.

Chemical Reactions Analysis

The papers describe various chemical reactions, such as the basic hydrolysis of 4-(4'-acetoxybenzylidene)-2-methyl-5-oxazolone leading to phenylpropenoic acid derivatives . These reactions highlight the reactivity of acetoxy-substituted compounds and could inform the chemical behavior of 4-Acetoxy-3',5'-dimethylbenzophenone under different conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-Acetoxy-3',5'-dimethylbenzophenone are not directly reported, the papers provide information on related compounds. For example, the fluorescence quenching detection of acetate ions by 4,4'-(9,9-dimethylfluorene-2,7-diyl)dibenzoic acid indicates the potential for 4-Acetoxy-3',5'-dimethylbenzophenone to exhibit similar fluorescence properties, which could be useful in sensing applications .

Scientific Research Applications

Nitration and Rearomatization of Benzophenone Derivatives

- Nitration of dimethylacetophenone and dimethylbenzophenone, related to the 4-Acetoxy-3',5'-dimethylbenzophenone, was studied, highlighting the formation of specific adducts and their rearomatization under different acidic conditions. This process is crucial in understanding the chemical behavior and potential applications of similar compounds in organic synthesis and medicinal chemistry (Fischer, Greig, & Röderer, 1975).

Photochemical Synthesis and Transformation

- Studies on the photochemical synthesis and transacylation of benzophenone derivatives provide insights into the molecular transformations and potential applications in synthesizing complex organic molecules, which could be relevant to studying and applying 4-Acetoxy-3',5'-dimethylbenzophenone (Diaz-Mondejar & Miranda, 1982).

Nonlinear Optical Properties and Photolysis

- The investigation of the nonlinear optical properties of hydrazones and photolysis of benzophenone derivatives reveals their potential in optical applications like optical limiters and switches. These insights could be valuable in exploring the optical applications of 4-Acetoxy-3',5'-dimethylbenzophenone in various fields, including material science and photonics (Naseema et al., 2010).

Solid State Photochemistry

- The solid-state photochemistry of methyl-substituted benzophenones, including studies on intermolecular hydrogen abstraction and radical coupling, can provide a basis for understanding the photoreactive behavior of 4-Acetoxy-3',5'-dimethylbenzophenone. This knowledge is crucial for applications in photophysics and photochemistry (Ito et al., 1987).

Safety and Hazards

The safety data sheet for 4-Acetoxy-3’,5’-dimethylbenzophenone suggests that it should be handled with care. If inhaled, the person should be moved to fresh air and given artificial respiration if not breathing. In case of skin or eye contact, the area should be washed with plenty of water and a physician should be consulted. If swallowed, the mouth should be rinsed with water and a physician should be consulted .

properties

IUPAC Name |

[4-(3,5-dimethylbenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-11-8-12(2)10-15(9-11)17(19)14-4-6-16(7-5-14)20-13(3)18/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJJNOXSLDSFNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)OC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641746 |

Source

|

| Record name | 4-(3,5-Dimethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

890100-37-5 |

Source

|

| Record name | Methanone, [4-(acetyloxy)phenyl](3,5-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,5-Dimethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.